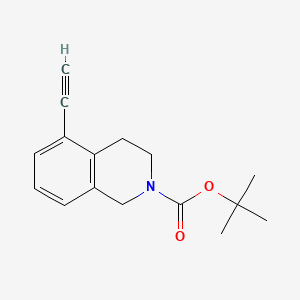

Tert-butyl5-ethynyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

Tert-butyl 5-ethynyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic derivative of the 1,2,3,4-tetrahydroisoquinoline scaffold, characterized by a tert-butoxycarbonyl (Boc) protecting group at position 2 and an ethynyl (-C≡CH) substituent at position 4. This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry due to their structural rigidity and versatility in drug design.

Properties

Molecular Formula |

C16H19NO2 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

tert-butyl 5-ethynyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C16H19NO2/c1-5-12-7-6-8-13-11-17(10-9-14(12)13)15(18)19-16(2,3)4/h1,6-8H,9-11H2,2-4H3 |

InChI Key |

IEXIZSXWPBNILD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl5-ethynyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multicomponent reactions that allow for the efficient construction of its complex structure. One common approach is the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . These reactions often involve the use of transition metal catalysts and cooxidants such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to facilitate the coupling of various nucleophiles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl5-ethynyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The tetrahydroisoquinoline core can be reduced to form dihydroisoquinoline derivatives.

Substitution: The tert-butyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions include carbonyl compounds from oxidation, dihydroisoquinoline derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Tert-butyl5-ethynyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl5-ethynyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and influencing various biological processes . The ethynyl group, in particular, plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: Position 7 is commonly substituted with oxazolylmethoxy groups (e.g., 11a, 11e, 11f), while position 6 often features cyano (-CN) or carbamoyl (-CONH2) groups to modulate electronic properties .

- Synthetic Yields : Yields for oxazole-containing derivatives range from 72% to 81%, highlighting efficient synthetic protocols for these analogs .

- Biological Relevance: Ethyl (S)-1-phenyl-...

Physicochemical Properties

- Hydrogen Bonding : Carbamoyl (10a) and hydroxyl (15) substituents increase hydrogen-bonding capacity, which could influence target binding affinity .

Research Tools and Structural Analysis

- Crystallography : Programs like SHELX , OLEX2 , and WinGX are critical for resolving crystal structures of analogs, aiding in stereochemical confirmation.

- NMR Characterization : ¹H-NMR data (e.g., δ 1.36 for tert-butyl protons in 11e) are consistently used to verify substituent integration and purity .

Biological Activity

Tert-butyl5-ethynyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (TBE-THIQ) is a synthetic organic compound belonging to the tetrahydroisoquinoline family. Its unique structural features contribute to its significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of TBE-THIQ, including its pharmacological effects, mechanisms of action, and potential applications in drug development.

Structural Characteristics

TBE-THIQ features a tert-butyl group and an ethynyl moiety attached to the tetrahydroisoquinoline core. This bicyclic structure is known for its ability to interact with various biological targets. The ethynyl group enhances the compound's chemical reactivity and biological activity, facilitating binding to enzymes and receptors that modulate their activity and influence biological processes.

Pharmacological Effects

Research indicates that TBE-THIQ exhibits diverse pharmacological effects, including:

- Anti-inflammatory Activity : Compounds within the tetrahydroisoquinoline class have been shown to possess anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and pathways.

- Neuroprotective Effects : TBE-THIQ has demonstrated potential neuroprotective activity, suggesting its usefulness in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

- Antiviral Activity : Recent studies have highlighted the antiviral properties of compounds related to TBE-THIQ. For instance, a study on tetrahydroisoquinoline derivatives showed effective suppression of SARS-CoV-2 replication in vitro, indicating that similar compounds could be explored for antiviral drug development .

The mechanisms through which TBE-THIQ exerts its biological effects are multifaceted:

- Enzyme Modulation : TBE-THIQ can selectively bind to specific enzymes, altering their activity. This modulation can influence metabolic pathways and signaling cascades within cells.

- Receptor Interaction : The compound's structure allows it to interact with various receptors, potentially leading to altered physiological responses.

- Oxidative Stress Reduction : By acting as an antioxidant, TBE-THIQ may help mitigate oxidative damage in cells, which is crucial in conditions like neurodegeneration and inflammation.

Comparative Analysis with Related Compounds

A comparison of TBE-THIQ with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | Amino group instead of ethynyl | Exhibits different biological activities due to amino functionality |

| Tert-butyl 5-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | Hydroxymethyl group | Offers alternative reactivity patterns compared to ethynyl |

| Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | Bromo substituent | Different halogenation impacts reactivity and biological interaction |

The presence of the ethynyl group in TBE-THIQ imparts unique chemical properties compared to its analogs, making it particularly valuable for research focused on developing novel therapeutic agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of tetrahydroisoquinoline derivatives:

- Anti-SARS-CoV-2 Activity : A recent study reported that a compound structurally related to TBE-THIQ showed significant antiviral activity against SARS-CoV-2 with an EC50 value of 3.15 μM. The compound's mechanism primarily inhibited post-entry viral replication .

- Neuroprotective Studies : In vitro studies have demonstrated that tetrahydroisoquinoline derivatives can protect neuronal cells from apoptosis induced by oxidative stress. The specific pathways involved are still under investigation but are believed to involve modulation of mitochondrial function and reduction of reactive oxygen species.

Q & A

Q. Critical Parameters :

- Temperature : Cyclization requires precise control (e.g., 0°C to avoid side reactions).

- Catalysts : Lewis acids (e.g., BF₃·OEt₂) enhance cyclization efficiency.

- Protecting Groups : The tert-butyl ester group stabilizes the core during functionalization.

- Microwave Assistance : Reduces reaction time (e.g., 1 hour at 100°C in THF) and improves yield (78%) .

How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the tetrahydroisoquinoline backbone (δ 1.4 ppm for tert-butyl, δ 2.8–3.5 ppm for methylene protons) and ethynyl resonance (δ 2.1–2.3 ppm for sp-hybridized carbons) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ calc. 301.1784, found 301.1789) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

- X-ray Crystallography : Resolve stereochemical ambiguities if crystalline derivatives are obtained (e.g., via slow evaporation in ethyl acetate) .

What advanced strategies address contradictory data in functionalizing the ethynyl moiety for targeted derivatives?

Methodological Answer:

Contradictions in reactivity (e.g., unexpected hydration or oxidation) often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., MeOH) promote side reactions.

- Kinetic vs. Thermodynamic Control : Low temperatures (−20°C) favor alkyne preservation, while higher temperatures (60°C) may lead to hydration .

- Catalytic Systems : Use Pd(PPh₃)₂Cl₂/CuI for Sonogashira coupling under inert atmospheres to minimize alkyne oxidation .

How should researchers handle and store this compound to ensure stability during experimental workflows?

Methodological Answer:

- Storage : Keep in amber vials at −20°C under argon to prevent ester hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Handling : Use fume hoods with nitrile gloves and lab coats. Quench waste with 10% NaOH to neutralize reactive intermediates .

- Stability Monitoring : Track decomposition via TLC (silica gel, ethyl acetate/hexane 1:1; Rf = 0.5) .

What methodologies enable the synthesis of enantiomerically pure this compound for chiral studies?

Methodological Answer:

- Chiral Auxiliaries : Introduce (R)- or (S)-BINOL during cyclization to induce asymmetry (>90% ee) .

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively .

- Asymmetric Hydrogenation : Employ Ru-BINAP catalysts to reduce prochiral intermediates (e.g., imines) with >95% enantiomeric excess .

- Chiral HPLC : Validate purity using a Chiralpak AD-H column (hexane/isopropanol 90:10, flow rate 1 mL/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.